6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile
Overview
Description
6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a cyano group at the 5th position of the bipyridine ring system. It has a molecular formula of C12H8ClN3 and a molecular weight of 229.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Methyl Group: Methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanogen bromide or sodium cyanide
Industrial Production Methods
Industrial production of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Milrinone: 1,6-Dihydro-2-methyl-6-oxo-(3,4’-bipyridine)-5-carbonitrile.
Etoricoxib: 5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine
Uniqueness
6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
IUPAC Name |
2-chloro-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c1-8-11(9-2-4-15-5-3-9)6-10(7-14)12(13)16-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBXLQVADBWCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545811 | |
Record name | 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84884-31-1 | |
Record name | 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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